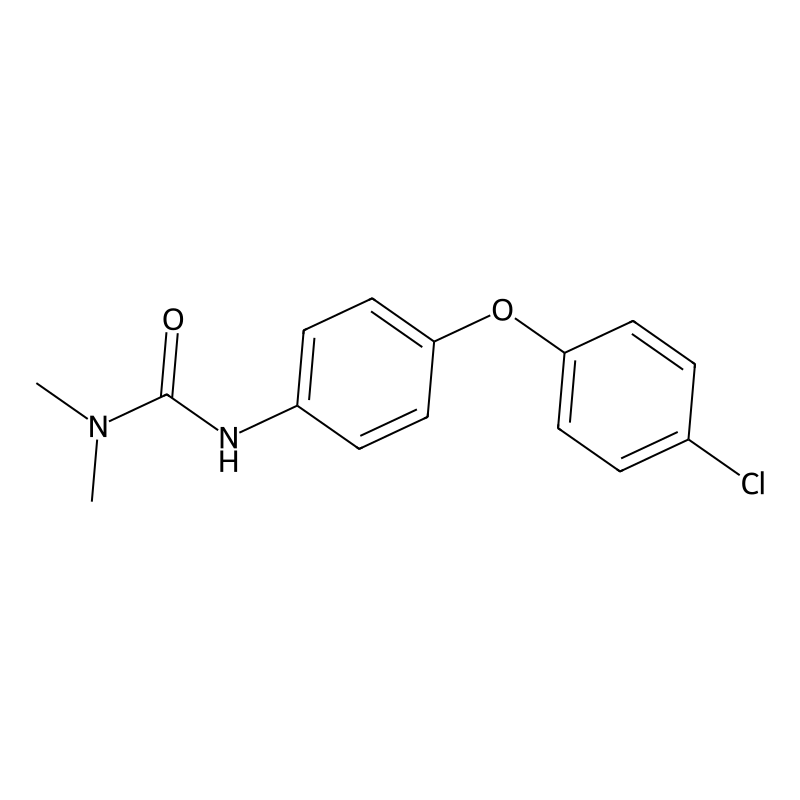

Chloroxuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

AT 20 °C: 4 MG/L WATER; 44 G/KG ACETONE; 106 G/KG DICHLOROMETHANE; 35 G/KG METHANOL; 4 G/KG TOLUENE.

Soluble in dimethylformamide and chloroform. Slightly soluble in benzene and diethyl ether.

Solubility in acetone moderate; soluble in dimethylformamide; solubility in water 2.7 mg/l

Water solubility = 3.7 ppm at 25 °C

Organic solubility at 20 °C (ppm): Dichloromethane - 1.1X10+5; Acetone - 4.4X10+4; Methanol - 3.5X10+4; Toluene - 4.0X10+3. Water - 2.5 ppm at 22 °C

Synonyms

Canonical SMILES

Herbicidal Properties

- Mode of Action: Chloroxuron acts by inhibiting photosynthesis in susceptible plant species by disrupting the process of cell division. This ultimately leads to the death of the targeted weed [PubChem: Chloroxuron, ].

- Target Weeds: Chloroxuron is effective against a broad spectrum of annual grasses, broadleaf weeds, and mosses. Research has evaluated its efficacy in controlling weeds in various crops, including soybeans, onions, strawberries, and celery [PubChem: Chloroxuron, ].

- Application and Resistance: Studies have investigated the application timing and methods for optimizing the herbicidal effect of chloroxuron while minimizing crop injury [Postemergence Chloroxuron Treatments on Soybeans, ]. Additionally, research has explored the development of resistance in weed populations to chloroxuron, highlighting the need for integrated weed management strategies [reference needed].

Environmental Fate

- Degradation: Scientific research has examined the degradation pathways of chloroxuron in various environmental compartments, including soil, water, and air. Studies have shown that chloroxuron is susceptible to degradation by sunlight (ultraviolet light) and hydrolysis in strong acids and alkalis [PubChem: Chloroxuron, ].

- Persistence: Research has investigated the persistence of chloroxuron in different environmental matrices, providing insights into its potential for environmental contamination. These studies are crucial for assessing the environmental risks associated with chloroxuron use [reference needed].

Toxicological Effects

- Human health: Research has been conducted to assess the potential human health risks associated with chloroxuron exposure. While classified as "moderately toxic" by the World Health Organization, studies have investigated potential effects on various organ systems, including the nervous system, endocrine system, and reproductive system [reference needed]. It is important to note that proper handling and safety precautions are crucial to minimize the risk of exposure when working with chloroxuron.

- Ecological effects: Scientific research has also explored the potential ecological impacts of chloroxuron on non-target organisms, such as beneficial insects and aquatic life. These studies are essential for ensuring the sustainable use of chloroxuron and mitigating potential ecological risks [reference needed].

Chloroxuron is an organic compound with the chemical formula C15H15ClN2O2. It is primarily used as a herbicide in agricultural practices, particularly for controlling various broadleaf weeds and grasses. Chloroxuron belongs to the class of compounds known as ureas, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N) that is also connected to two other groups. This compound is classified as an extremely hazardous substance due to its potential health risks, including skin and eye irritation upon contact and respiratory issues when inhaled .

Chloroxuron disrupts plant cell division by inhibiting an enzyme called mitotic spindle assembly. This enzyme is crucial for forming the mitotic spindle, a structure essential for separating chromosomes during cell division. Without proper spindle formation, cell division halts, leading to stunted weed growth and ultimately death.

Chloroxuron is considered moderately toxic. It can cause skin and eye irritation upon contact. Inhalation and ingestion can be harmful. Due to its potential for environmental contamination, proper handling and disposal are crucial.

Here are some specific data points for safety and hazards:

- Acute oral toxicity (rat): LD50 = 4300 mg/kg

- Skin irritation (rabbit): Moderate irritant

- Environmental classification: Chloroxuron is classified as an "extremely hazardous substance" in the US due to potential environmental risks.

The biological activity of chloroxuron primarily revolves around its function as a herbicide. It inhibits the growth of target plants by disrupting their physiological processes. Chloroxuron acts on the photosynthetic pathway, leading to the inhibition of chlorophyll synthesis and ultimately causing plant death. Its toxicological profile indicates that it can affect non-target organisms, including aquatic life, if not managed properly .

- Reactants: 4-chlorophenylurea + 4-methylphenyl isocyanate

- Conditions: The reaction is usually conducted in an organic solvent under reflux conditions.

- Products: Chloroxuron is obtained after purification steps such as recrystallization.

This method highlights the importance of precise chemical handling to achieve the desired product effectively .

Chloroxuron's primary application is in agriculture as a selective herbicide for controlling weeds in various crops such as cotton and soybeans. It is effective against both annual and perennial weeds due to its systemic action, which allows it to be absorbed through plant roots and leaves. Additionally, chloroxuron has been studied for potential use in other areas, including horticulture and landscape management, although its use is regulated due to its hazardous nature .

Chloroxuron shares structural similarities with several other herbicides within the urea class. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Diuron | C9H10Cl2N2O | Broad-spectrum herbicide; less toxic than chloroxuron |

| Isoproturon | C12H16ClN | Selective herbicide; used primarily in cereals |

| Linuron | C9H10Cl2N2O | Effective against broadleaf weeds; lower environmental persistence |

Chloroxuron's uniqueness lies in its specific mechanism of action targeting photosynthesis pathways while exhibiting higher toxicity levels compared to some of its counterparts. This makes it effective but also necessitates careful management in agricultural applications to minimize environmental impact .

Physical Description

Color/Form

COLORLESS POWDER

Colorless crystals

XLogP3

Density

1.34 g/cu cm (20 °C)

LogP

Odor

Melting Point

151.0 °C

151 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

3.90e-09 mmHg

Vapor pressure = 3.9X10-9 mm Hg at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Pharmaceuticals

HERBICIDES

Methods of Manufacturing

REACT P-CHLOROPHENOXY-PHENYLUREA OR P-CHLORO-PHENOXY-PHENYL ISOCYANATE WITH DIMETHYLAMINE.

p-Chlorophenol + p-chloronitrobenzene + dimethylcarbamoyl chloride (ether formation/nitro reduction/ dehydrochlorination)

General Manufacturing Information

APPLICATION METHODS: PREEMERGENCE BROADCAST OR BAND TREATMENTS TO THE SURFACE OF THE SOIL AT PLANTING; SOIL INCORPORATION OF CHLOROXURON DOES NOT IMPROVE PERFORMANCE. POSTEMERGENCE TO CROPS & POSTEMERGENCE TO WEEDS; FOR BEST RESULTS APPLY JUST AFTER WEED EMERGENCE BUT CERTAINLY BEFORE WEEDS ARE 2 INCHES HIGH. MAKE APPLICATION WITH CONVENTIONAL SPRAY EQUIPMENT. RATES: RANGE: 1-4 LB/ACRE; 1-1.5 LB/ACRE FOR SOYBEANS; 3-4 LB/ACRE FOR CARROTS & ONIONS. USUAL CARRIER: WATER AT 25 TO 40 GPA, CONSTANT AGITATION, SCREEN SIZE 50 MESH OR LARGER.

CHLOROXURON IS ABSORBED BY BOTH ROOTS AND LEAVES, RECOMMENDED FOR CONTROL OF WEEDS IN STRAWBERRIES AT 3.5-4.5 KG AI/HA, PRE-EMERGENCE OR AFTER TRANSPLANTING, OR IN SOYBEANS, ORNAMENTALS & CONIFERS @ SIMILAR RATES. AT THESE RATES IT DISSIPATES TO NON-PHYTOTOXIC CONCN WITHIN 2 MONTHS.

Discontinued by Ciba-Geigy Ltd.

Analytic Laboratory Methods

PRODUCT ANALYSIS IS BY DETERMINATION OF THE DIMETHYLAMINE PRODUCED BY HYDROLYSIS. RESIDUES MAY BE DETERMINED BY HYDROLYSIS TO 4-(4-CHLOROPHENOXY) ANILINE, OF WHICH ARE MEASURED COLORIMETRICALLY OR BY GLC WITH ECD. ALTERNATIVELY, GLC WITH ECD MAY BE USED DIRECT.

CHLOROXURON RESIDUES ON SPINACH WERE CONVERTED TO CORRESPONDING CHLOROPHENYL CARBAMATE BY SOXHLET EXTRACTION WITH ETHANOL. CONVERSION ALSO OCCURRED WHEN MONURON WAS REFLUXED WITH OTHER ALCOHOLS, SUCH AS ISOPROPYL & BUTANOL. ALTHOUGH THE CONVERSION DID NOT AFFECT THE ACCURACY OF MONURON DETERMINATION BY THE BRATTON-MARSHALL REACTION, IT WILL AFFECT THE ACCURACY IF THE MEASUREMENT IS CARRIED OUT BY TLC OR PAPER CHROMATOGRAPHY.

Determination of chloroxuron in pesticide formulations by using thin layer chromatographic method. Limit of detection is 0.1% for each byproduct.

For more Analytic Laboratory Methods (Complete) data for CHLOROXURON (8 total), please visit the HSDB record page.

Stability Shelf Life

TENORAN 50 WETTABLE POWDER SHOWS NO HYGROSCOPIC TENDENCIES & CAN THEREFORE BE STORED FOR LONG PERIODS EVEN IN TROPICAL CLIMATES.

Decomposed by UV light. Hydrolyzed to 4-(p-chlorophenoxy)aniline in strong acids & alkalis.

No significant hydrolysis occurred at 30 °C at pH 1.

Ultraviolet source of 300W caused 90% loss in 13 hr under controlled conditions.